1-PHENYL-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE
Description
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-15-5-2-1-3-6-15)21-17-10-8-16(9-11-17)18-13-20-19-7-4-12-22(18)19/h1-3,5-6,8-11,13,21H,4,7,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZPOGKFEFMEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. One common method involves the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of a catalyst to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-a]imidazole structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[1,2-a]imidazole structure exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been explored for their ability to target specific signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory processes. It has been shown to block the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of pro-inflammatory prostaglandins. This mechanism makes it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Preliminary studies suggest that 1-Phenyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide may possess antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study published in a peer-reviewed journal highlighted the use of this compound in targeting specific cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and increased apoptosis rates.
- Inflammatory Disease Models : In vivo studies using animal models have shown that treatment with this compound significantly reduces markers of inflammation and alleviates symptoms associated with inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 1-PHENYL-N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy.
Key Observations:
Sulfonamide vs.
Substituent Effects :
- The methylimidazole sulfonamide () introduces a basic nitrogen, which may improve membrane permeability compared to the target’s phenyl group .
- The benzothiazole carboxamide () offers a planar aromatic system for target binding but lacks the sulfonamide’s electronegative sulfonyl group .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight (MW) : The target compound (~340 Da) falls within the acceptable range for oral bioavailability (MW < 500 Da), similar to ’s sulfonamide (343 Da). ’s carboxamide (360 Da) approaches the upper limit .
- Hydrogen-Bonding Capacity: The sulfonamide group (2 H-bond acceptors) in the target compound may improve water solubility relative to the hydroxyl group in ’s ethanol derivative .
Research Findings from Analogous Compounds
- : Compounds with trifluoromethylphenylamino-phenol motifs exhibit distinct NMR shifts (δ 6.8–7.5 ppm for aromatic protons), suggesting the target’s phenyl-pyrroloimidazol system may show similar deshielding effects .
- : The imidazole sulfonamide derivative’s HRMS data (m/z 343.40) confirms structural integrity, a methodology applicable to the target compound .
- : The benzothiazole carboxamide’s topological polar surface area (88 Ų) aligns with moderate passive diffusion, contrasting with the target’s sulfonamide (higher polarity) .
Biological Activity
1-Phenyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)methanesulfonamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound is classified as a sulfonamide and features a pyrrolo[1,2-a]imidazole core, indicating its potential for various pharmacological applications.
- Molecular Formula : C₁₉H₁₉N₃O₂S
- Molecular Weight : Approximately 353.44 g/mol
- Functional Group : Sulfonamide (-SO₂NH₂)
The structural complexity arises from the incorporation of both aromatic and heterocyclic components, making it a subject of interest for further chemical and biological investigations.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, studies on imidazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth.
| Compound | Activity | Reference |
|---|---|---|
| Imidazole derivatives | Antitumor | |
| Pyrrolo[1,2-a]imidazole analogs | Cytotoxicity against cancer cells |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Similar sulfonamides have demonstrated efficacy against bacterial infections by inhibiting bacterial folate synthesis. The presence of the pyrrolo[1,2-a]imidazole moiety may enhance this activity through unique interactions with microbial enzymes.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | |
| Antifungal | Disruption of cell membrane integrity |
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is evidence suggesting that compounds in this class can exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
| Compound Class | Effect | Reference |
|---|---|---|
| Sulfonamides | Anti-inflammatory | |
| Pyrrole derivatives | Inhibition of cytokines |
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrrolo[1,2-a]imidazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study highlighted that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents.
Q & A
Basic: What spectroscopic techniques are critical for characterizing this compound?
Advanced: How can researchers resolve discrepancies in NMR or MS data when analyzing structural isomers or impurities? Methodological Answer:
- Basic: Prioritize 1H/13C NMR to confirm hydrogen/carbon environments and sulfonamide/pyrroloimidazole connectivity. Use high-resolution mass spectrometry (HRMS) to validate molecular weight and elemental composition .
- Advanced: For ambiguous NMR peaks (e.g., overlapping signals from phenyl or imidazole groups), employ 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations. Combine with X-ray crystallography (if crystalline) to resolve stereochemical uncertainties . For impurities, apply HPLC-MS with gradient elution to isolate and identify byproducts .
Basic: What synthetic routes are reported for this compound?
Advanced: How can factorial design optimize reaction parameters (e.g., solvent, catalyst, temperature) to improve yield? Methodological Answer:
- Basic: The core structure is typically synthesized via Suzuki-Miyaura coupling to link the pyrroloimidazole and phenyl moieties, followed by sulfonamide formation using methanesulfonyl chloride .
- Advanced: Implement a 2^k factorial design to test variables like solvent polarity (DMF vs. THF), catalyst loading (Pd(PPh3)4), and temperature. Use ANOVA to identify significant factors affecting yield. For example, higher temperatures may accelerate coupling but increase side reactions .
Basic: How can computational methods predict this compound’s reactivity or binding affinity?
Advanced: What hybrid AI/molecular dynamics approaches enhance property prediction accuracy? Methodological Answer:
- Basic: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to estimate target binding (e.g., kinase inhibition) .
- Advanced: Integrate AI-driven QSAR models with COMSOL Multiphysics simulations to predict solubility or diffusion coefficients. Train models on datasets combining synthetic parameters (e.g., reaction time) and spectral data (e.g., NMR shifts) to identify hidden correlations .
Basic: What in vitro assays are suitable for initial biological activity screening?
Advanced: How to design assays that differentiate target-specific effects from off-target interactions? Methodological Answer:
- Basic: Use kinase inhibition assays (e.g., ATP-competitive ELISA) or cell viability assays (MTT/XTT) in cancer cell lines. Validate with dose-response curves (IC50) .
- Advanced: Employ proteome-wide profiling (e.g., kinome scanning) or CRISPR-Cas9 gene editing to knockout putative targets and confirm mechanism-of-action. For off-target analysis, combine thermal shift assays with LC-MS/MS to identify non-specific protein binding .
Basic: What challenges arise in crystallizing this compound?
Advanced: How does Hirshfeld surface analysis clarify crystal packing interactions? Methodological Answer:
- Basic: Crystallization may be hindered by the compound’s flexible pyrroloimidazole ring. Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) and seed with microcrystals .
- Advanced: Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O/N hydrogen bonds, π-π stacking). Compare fingerprint plots with analogous sulfonamide derivatives to rationalize packing efficiency .
Basic: How to validate the compound’s stability under physiological conditions?
Advanced: What advanced analytical workflows detect degradation pathways? Methodological Answer:
- Basic: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use pH-dependent solubility assays to assess stability in simulated gastric/intestinal fluids .
- Advanced: Apply LC-QTOF-MS with isotopic labeling to trace degradation products. Pair with DFT calculations to predict hydrolysis or oxidation sites (e.g., sulfonamide cleavage) .
Basic: What purification techniques are effective post-synthesis?
Advanced: How can membrane separation technologies improve scalability? Methodological Answer:
- Basic: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove unreacted precursors .
- Advanced: Implement nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to isolate the product while rejecting smaller impurities. Optimize pressure and solvent compatibility using COMSOL fluid dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
